2-Chloro-2-ethoxyacetic acid ethyl ester chemical properties
2-Chloro-2-ethoxyacetic acid ethyl ester chemical properties
An In-depth Technical Guide to 2-Chloro-2-ethoxyacetic acid ethyl ester: Properties, Synthesis, and Applications
Introduction
2-Chloro-2-ethoxyacetic acid ethyl ester (CAS No. 34006-60-5) is a bifunctional organic molecule of significant interest to the research, pharmaceutical, and fine chemical industries. Its structure, featuring a reactive α-chloro ether and an ethyl ester moiety, makes it a versatile electrophilic building block for complex organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and key applications, offering field-proven insights for professionals in drug development and chemical research.
The core utility of this compound stems from the α-chloro ether functional group, which serves as a potent precursor to a stabilized oxocarbenium ion. This inherent reactivity allows for facile nucleophilic displacement of the chloride, enabling the introduction of the ethoxyacetate fragment into a wide array of molecular scaffolds. This reactivity profile is particularly valuable in the construction of substituted heterocycles and other motifs prevalent in medicinal chemistry.
Core Physicochemical & Identification Data
Accurate identification and understanding of a reagent's physical properties are foundational to its effective and safe use in any experimental context. The key identifiers and physicochemical properties of 2-Chloro-2-ethoxyacetic acid ethyl ester are summarized below.
| Property | Value | Source(s) |
| CAS Number | 34006-60-5 | [1] |
| IUPAC Name | ethyl 2-chloro-2-ethoxyacetate | [] |
| Synonyms | Chloro(ethoxy)acetic acid ethyl ester, Ethyl 2-chloro-2-ethoxyacetate | [1][] |
| Molecular Formula | C₆H₁₁ClO₃ | [1][] |
| Molecular Weight | 166.60 g/mol | [] |
| Appearance | Clear colorless to orange-brown liquid | [1] |
| Boiling Point | 79 °C @ 12 Torr; 234.8 °C (estimated at 760 Torr) | [1] |
| Density | ~1.116 - 1.228 g/cm³ (estimated) | [1][] |
| Refractive Index | ~1.431 | [1] |
| InChI Key | CCAITLKAFIMPIT-UHFFFAOYSA-N | [] |
| Stability | Stable under recommended storage conditions. | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [1] |
Analytical & Spectroscopic Profile
While publicly accessible, peer-reviewed spectra for this specific compound are scarce, its structure allows for a confident prediction of its spectroscopic characteristics. A robust quality control (QC) workflow for this material would typically involve NMR for structural confirmation and purity, GC-MS for assessing volatile impurities, and FTIR for functional group verification.
Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | δ (ppm): ~5.5-5.8 (s, 1H, -O-CH (Cl)-C=O), ~4.2-4.4 (q, 2H, -C(=O)OCH₂ CH₃), ~3.7-4.0 (q, 2H, -OCH₂ CH₃), ~1.2-1.4 (t, 3H, -C(=O)OCH₂CH₃ ), ~1.1-1.3 (t, 3H, -OCH₂CH₃ ). The singlet for the chloro-substituted methine proton is highly characteristic. |
| ¹³C NMR | δ (ppm): ~165-168 (C=O, ester), ~85-90 (-O-C H(Cl)-C=O), ~65-70 (-OC H₂CH₃), ~60-65 (-C(=O)OC H₂CH₃), ~14-16 (-C(=O)OCH₂C H₃ and -OCH₂C H₃). The downfield shift of the methine carbon is indicative of its attachment to two oxygen atoms and a chlorine atom. |
| FTIR | ν (cm⁻¹): ~1750-1770 (strong, C=O stretch, ester), ~1100-1200 (strong, C-O stretch, ether and ester), ~750-850 (C-Cl stretch). The high wavenumber of the carbonyl stretch is influenced by the adjacent electronegative chlorine atom. |
| Mass Spec (EI) | Expected Fragments (m/z): Loss of ethoxy radical (-45), loss of ethyl ester group (-73), loss of chlorine (-35), and cleavage products corresponding to the oxocarbenium ion. The molecular ion peak [M]⁺ at m/z 166/168 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) may be observed. |
Note: Predicted values are based on standard chemical shift and absorption frequency tables and analysis of structurally similar compounds.
Synthesis and Purification
The synthesis of α-chloro ethers requires careful control of reaction conditions to prevent side reactions. A plausible and efficient laboratory-scale synthesis of 2-Chloro-2-ethoxyacetic acid ethyl ester involves the direct chlorination of its non-chlorinated precursor, ethyl ethoxyacetate. The precursor itself can be synthesized from the reaction of ethyl chloroacetate with sodium ethoxide.[3]
Proposed Experimental Protocol: Synthesis via Chlorination
This protocol is a self-validating system; successful synthesis of the target molecule will be verifiable through the analytical methods described in Section 2.
Step 1: Precursor Synthesis (Ethyl Ethoxyacetate)
-
This step is based on the established Williamson ether synthesis.[3]
-
Rationale: Sodium ethoxide is a strong base and nucleophile that readily displaces the chloride from ethyl chloroacetate to form the ether linkage. Anhydrous conditions are critical to prevent hydrolysis of the ester and consumption of the ethoxide.
-
Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol (sufficient volume) under an inert atmosphere (N₂ or Ar).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add ethyl chloroacetate (1.0 eq) dropwise to the stirred sodium ethoxide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water. Remove the bulk of the ethanol via rotary evaporation.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude ethyl ethoxyacetate.
Step 2: Chlorination to Yield Final Product
-
Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for activated C-H bonds, such as the one alpha to both an ether oxygen and an ester carbonyl. A radical initiator like AIBN or benzoyl peroxide is often used, though thermal or photochemical initiation can also be effective.
-
Dissolve the crude ethyl ethoxyacetate (1.0 eq) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask equipped with a reflux condenser and magnetic stirrer.
-
Add N-Chlorosuccinimide (NCS, 1.1 eq).
-
Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Rationale: The product is a liquid with a relatively high boiling point, making vacuum distillation the ideal method for purification to prevent thermal decomposition.
-
Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure (e.g., ~79 °C at 12 Torr).[1]
Synthesis Workflow Diagram
Caption: Sₙ1-like mechanism via a resonance-stabilized oxocarbenium ion.
Applications in Research and Drug Development
As a versatile bifunctional reagent, 2-Chloro-2-ethoxyacetic acid ethyl ester is a valuable intermediate for constructing more complex molecular architectures. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core of many active pharmaceutical ingredients (APIs). [4]
-
Heterocycle Synthesis: The compound can be used in multi-component reactions or cycloadditions to build rings. For example, after conversion to a hydrazone, it can participate in 1,3-dipolar cycloadditions to form pyrazole derivatives. [4]* Pharmaceutical Scaffolding: While direct application in a named drug synthesis is not prominently documented, its structural relative, ethyl 2-chloroacetoacetate, is a key intermediate in the synthesis of antimalarials, barbiturates, and quinolone antibiotics. [5][6]This highlights the value of the α-chloro ester motif in constructing medicinally relevant scaffolds.
-
Reagent for Functionalization: It serves as an efficient reagent for introducing the CH(OEt)C(=O)OEt group onto a substrate, which can be further elaborated. The ester can be hydrolyzed to the corresponding carboxylic acid, and the acetal can be hydrolyzed to an aldehyde, providing multiple avenues for subsequent chemical modification.
Health, Safety, and Handling Protocols
Proper handling of 2-Chloro-2-ethoxyacetic acid ethyl ester is essential due to its irritant nature. All operations should be conducted within a certified chemical fume hood by trained personnel.
Hazard Identification and Precautions
| Hazard Class | GHS Statement | Precautionary Measures | Source(s) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [1] |
| Eye Damage | H318: Causes serious eye damage | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing vapors/mist. | [1] |
| Ingestion | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1] |
Step-by-Step Handling Protocol
-
Engineering Controls: Always handle this chemical inside a properly functioning chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.
-
Dispensing: When transferring the liquid, use a syringe or pipette. Avoid pouring directly to minimize splashing and vapor release.
-
Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Recommended storage temperature is 2-8°C. [1]6. Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
2-Chloro-2-ethoxyacetic acid ethyl ester is a valuable and highly reactive synthetic intermediate. Its utility is centered on the electrophilic nature of the carbon bearing the chlorine and two oxygen atoms. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, allows researchers and drug development professionals to effectively and safely leverage this reagent for the synthesis of novel and complex chemical entities.
References
-
GlobalLinker. (n.d.). Ethyl-2-Chloro acetoacetate | Bulk Wholesale Supply & Export From India. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Ethyl 2-Chloroacetoacetate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Alonso, F., et al. (2014). Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews. Retrieved from [Link]
-
LookChem. (n.d.). Cas 122-52-1,Triethyl phosphite. Retrieved from [Link]
-
ResearchGate. (n.d.). Henrik Max Jensen. Retrieved from [Link]
-
OUCI. (n.d.). Applications of Nitrile Imine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Hesham EL-SEEDI | Professor | University of Malaya, Kuala Lumpur | UM | Department of Chemistry | Research profile - Page 5. Retrieved from [Link]
-
International Center for Chemical and Biological Sciences. (n.d.). EUROPEAN CURRICULUM VITAE. Retrieved from [Link]
-
ResearchGate. (2025). Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]
-
ACS Publications. (1994). Chlorination of alkyl glyoxylate phenylhydrazones and triketone phenylhydrazones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
